molecular formula C6H6Cl2O2 B12106164 Phenol, 2,6-dichloro-, monohydrate CAS No. 848169-95-9

Phenol, 2,6-dichloro-, monohydrate

Cat. No.: B12106164
CAS No.: 848169-95-9
M. Wt: 181.01 g/mol
InChI Key: UNBGRCJPTFUYFH-UHFFFAOYSA-N
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Description

Phenol, 2,6-dichloro-, monohydrate (9CI) is a chemical compound with the molecular formula C6H4Cl2O.H2O. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,6-dichloro-, monohydrate can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:

C6H5OH+2Cl2C6H3Cl2OH+2HClC_6H_5OH + 2Cl_2 \rightarrow C_6H_3Cl_2OH + 2HCl C6​H5​OH+2Cl2​→C6​H3​Cl2​OH+2HCl

The resulting 2,6-dichlorophenol is then hydrated to form the monohydrate compound.

Industrial Production Methods

In industrial settings, the production of 2,6-dichlorophenol involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The hydration step is carried out by exposing the 2,6-dichlorophenol to water vapor under controlled conditions to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dichloro-, monohydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form chlorinated cyclohexanols.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dichlorocyclohexanols.

    Substitution: Formation of substituted phenols with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Phenol, 2,6-dichloro-, monohydrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its effects on biological systems and its potential use as a biocide.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Used in the production of pesticides, disinfectants, and other chemical products.

Mechanism of Action

The mechanism of action of phenol, 2,6-dichloro-, monohydrate involves its interaction with cellular components. The compound can disrupt cell membranes and proteins, leading to cell death. Its chlorinated structure enhances its reactivity and ability to penetrate biological membranes. The molecular targets include enzymes and structural proteins, which are inactivated or denatured upon exposure to the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound without chlorine substitutions.

    2,4-Dichlorophenol: Chlorine atoms substituted at the 2 and 4 positions.

    4-Chlorophenol: Single chlorine substitution at the 4 position.

Uniqueness

Phenol, 2,6-dichloro-, monohydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 2 and 6 positions enhances its reactivity and antimicrobial activity compared to other chlorophenols.

Properties

CAS No.

848169-95-9

Molecular Formula

C6H6Cl2O2

Molecular Weight

181.01 g/mol

IUPAC Name

2,6-dichlorophenol;hydrate

InChI

InChI=1S/C6H4Cl2O.H2O/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H;1H2

InChI Key

UNBGRCJPTFUYFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)Cl.O

Origin of Product

United States

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